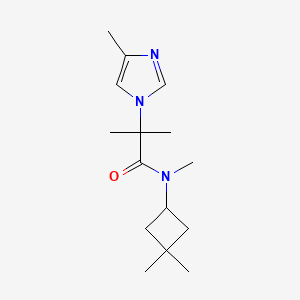
N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide, also known as DMCM, is a chemical compound that has been widely studied for its potential use as an anxiolytic agent. DMCM belongs to the class of imidazobenzodiazepines, which are similar to benzodiazepines in their mechanism of action but have a different chemical structure. In
Wirkmechanismus
N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide acts on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety and other mood disorders. N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide binds to a specific site on the GABA-A receptor, causing an increase in the activity of the receptor and a subsequent decrease in the activity of the neurons in the brain that are responsible for anxiety.
Biochemical and Physiological Effects:
N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has been shown to have anxiolytic effects in animal models, as well as sedative and anticonvulsant effects. N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has also been shown to have a low potential for abuse and addiction, which is a significant advantage over benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has been widely used in laboratory experiments to study the GABA-A receptor and its role in anxiety disorders. One advantage of using N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide in these experiments is that it has a well-defined mechanism of action and is relatively selective for the GABA-A receptor. However, one limitation of using N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide is that it has a short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide. One area of research is the development of new anxiolytic drugs that are based on the structure of N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide but have improved pharmacokinetic properties. Another area of research is the study of the long-term effects of N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide on the GABA-A receptor and other neurotransmitter systems in the brain. Additionally, there is a need for further research on the potential use of N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide in the treatment of anxiety disorders in humans.
Synthesemethoden
The synthesis of N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide involves the reaction of 4-methylimidazole with 3,3-dimethylcyclobutanone in the presence of a strong base, followed by the reaction of the resulting intermediate with N,N-dimethylpropanediamine. This method was first described in a paper by Krogsgaard-Larsen et al. in 1982 and has since been used by many other researchers to synthesize N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has been widely studied for its potential use as an anxiolytic agent. Anxiolytics are drugs that are used to treat anxiety disorders, such as generalized anxiety disorder, panic disorder, and social anxiety disorder. N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has been shown to have anxiolytic effects in animal models and has been suggested as a potential alternative to benzodiazepines, which are currently the most commonly prescribed anxiolytic drugs.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-9-18(10-16-11)15(4,5)13(19)17(6)12-7-14(2,3)8-12/h9-10,12H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZWVFULOPHMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C)(C)C(=O)N(C)C2CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]propan-2-yl]methanesulfonamide](/img/structure/B7449414.png)
![3-[(2,2-Dimethyl-1,4-oxazepan-4-yl)sulfonyl]-2-fluoro-5-methylbenzoic acid](/img/structure/B7449430.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide](/img/structure/B7449433.png)
![2-[2-Chloro-4-(pyrrolidine-1-carbonyl)phenoxy]acetic acid](/img/structure/B7449440.png)
![[4-(Difluoromethoxy)-2-fluorophenyl]-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]methanone](/img/structure/B7449446.png)
![[9-(Dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(5-propan-2-ylpyridin-2-yl)methanone](/img/structure/B7449447.png)
![5-chloro-N-[(4-methylmorpholin-2-yl)methyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7449449.png)
![N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B7449465.png)
![1-[2-(1-Hydroxycyclopentyl)acetyl]pyrrolidine-3-sulfonamide](/img/structure/B7449480.png)
![2-[(5-methyl-1,2-oxazol-3-yl)methoxy]-1-(5-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)ethanone](/img/structure/B7449482.png)
![2-[3-[[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B7449499.png)
![1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B7449505.png)

![6-[[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]amino]-N-ethylpyridine-3-carboxamide](/img/structure/B7449515.png)